![molecular formula C18H21N3O4 B2804727 2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2309569-40-0](/img/structure/B2804727.png)
2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques would allow for the determination of the positions of the atoms in the molecule and the nature of their bonds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the benzoyl group, and the pyridazinone ring. Each of these functional groups has distinct reactivity patterns. For example, the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ether groups might make it more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-4-7-17(22)21(19-12)11-13-9-20(10-13)18(23)14-5-6-15(24-2)16(8-14)25-3/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXTOFPXREBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
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